molecular formula C7H10O2 B151930 5-Methylcyclohexane-1,3-dione CAS No. 4341-24-6

5-Methylcyclohexane-1,3-dione

Cat. No. B151930
CAS RN: 4341-24-6
M. Wt: 126.15 g/mol
InChI Key: DMIIMPQQPXUKOO-UHFFFAOYSA-N
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Patent
US09243000B2

Procedure details

2-Hydroxy-6-methyl-4-oxo-cyclohex-1-enecarboxylic acid methyl ester (600 g, 3.30 mol) is dissolved in NaOH solution (5 M, 3 L) and the solution is refluxed for 2 h. After cooling to RT, the mixture is acidified with H2SO4 (5 M) to pH 7 and extracted with EtOAc (4×1 L). The organic phase is washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated and the residue is recrystallized from hexane to give 5-methyl-cyclohexane-1,3-dione (200 g, 49% yield).
Name
2-Hydroxy-6-methyl-4-oxo-cyclohex-1-enecarboxylic acid methyl ester
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[CH:10]([CH3:11])[CH2:9][C:8](=[O:12])[CH2:7][C:6]=1[OH:13])=O.OS(O)(=O)=O>[OH-].[Na+]>[CH3:11][CH:10]1[CH2:9][C:8](=[O:12])[CH2:7][C:6](=[O:13])[CH2:5]1 |f:2.3|

Inputs

Step One
Name
2-Hydroxy-6-methyl-4-oxo-cyclohex-1-enecarboxylic acid methyl ester
Quantity
600 g
Type
reactant
Smiles
COC(=O)C1=C(CC(CC1C)=O)O
Name
Quantity
3 L
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×1 L)
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.